molecular formula C15H22ClN3OS B8341242 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride

2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride

Cat. No. B8341242
M. Wt: 327.9 g/mol
InChI Key: ULMXYGHTASTZQC-UHFFFAOYSA-N
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Patent
US08772285B2

Procedure details

A mixture of 2-chloro-6-methoxybenzothiazole (0.20 g, 1.0 mmol) and 1-isopropylpiperazine (0.26 g, 2.0 mmol) was stirred at 120° C. for 2 h. The reaction mixture was allowed to cool and worked up by extraction with ethyl acetate. The organic extract was washed with a NaHCO3 solution and water (3×). The organic phase was extracted with 0.25 M hydrochloric acid (10 mL). The acidic aqueous extract was concentrated and re-evaporated with ethanol. The residue was crystallized from a mixture of ethanol and ethyl acetate to give 260 mg (80%) of 2-(4-isopropylpiperazin-1-yl)-6-methoxybenzothiazole, hydrochloride.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:15])[CH3:14]>>[ClH:1].[CH:13]([N:16]1[CH2:21][CH2:20][N:19]([C:2]2[S:3][C:4]3[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:18][CH2:17]1)([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
0.26 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
worked up by extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a NaHCO3 solution and water (3×)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 0.25 M hydrochloric acid (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
re-evaporated with ethanol
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of ethanol and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C)(C)N1CCN(CC1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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